molecular formula C18H13N3S2 B12916428 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione CAS No. 52978-99-1

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione

Cat. No.: B12916428
CAS No.: 52978-99-1
M. Wt: 335.5 g/mol
InChI Key: XZPFNKSRMYMMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones constitute a privileged scaffold in drug discovery, known for a wide spectrum of biological activities, largely due to their resemblance to natural alkaloids . The specific substitutions on the quinazolinone core, particularly at the 2, 6, and 8 positions, are critical determinants of pharmacological activity . This compound features a 2-amino group and a 4-thione moiety, which can exhibit lactam-lactim tautomerism, influencing its reactivity and interaction with biological targets . The naphthalen-2-ylsulfanyl group at position 6 is a key structural feature that may enhance lipophilicity, potentially aiding membrane permeability . Researchers are actively investigating quinazolinone derivatives for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis . Furthermore, structurally related 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues have demonstrated promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and the ability to inhibit bacterial biofilm formation . The 4-thione derivative is also a valuable synthetic intermediate for further chemical modifications, such as the synthesis of complex fused heterocyclic systems like triazoloquinazolines, which have shown notable antimicrobial and antifungal properties in research settings . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

52978-99-1

Molecular Formula

C18H13N3S2

Molecular Weight

335.5 g/mol

IUPAC Name

2-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-4-thione

InChI

InChI=1S/C18H13N3S2/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22)

InChI Key

XZPFNKSRMYMMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=NC4=S)N

Origin of Product

United States

Biological Activity

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione, a heterocyclic compound belonging to the quinazoline family, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N3S2, with a molar mass of approximately 335.44 g/mol. The compound features a quinazoline core substituted with an amino group and a naphthalenyl sulfanyl moiety, along with a thione functional group that significantly influences its reactivity and biological activity.

PropertyDetails
CAS No.52978-99-1
Molecular FormulaC18H13N3S2
Molecular Weight335.44 g/mol
IUPAC Name2-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-4-thione

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives with formamide.
  • Introduction of the Thione Group : Treatment with Lawesson’s reagent or phosphorus pentasulfide.
  • Substitution with Naphthyl Sulfanyl Group : Nucleophilic substitution using naphthalen-2-thiol.
  • Amination : Introduction of the amino group via nucleophilic substitution with ammonia or an amine source.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating anti-apoptotic genes like Bcl-2 .

Case Study Example :
In a study involving various human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating effective growth inhibition. For instance, it displayed an IC50 value of 15.3 µg/mL against HepG2 liver cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it showed promising activity against resistant strains, including MRSA and other pathogenic bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Enterococcus faecalis2 µg/mL
Escherichia coli4 µg/mL

These results indicate that the compound possesses selective antibacterial activity, making it a candidate for further development in antimicrobial therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Protein Kinase Inhibition : The compound has been identified as an inhibitor of several protein kinases involved in cancer progression, including EGFR and HER2 .
  • Apoptosis Induction : It activates apoptotic pathways by modulating the expression of key regulatory proteins involved in cell survival and death.
  • Antibacterial Mechanisms : Its interaction with bacterial cell membranes and inhibition of essential bacterial enzymes contribute to its antimicrobial efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H13N3S2C_{18}H_{13}N_{3}S_{2} and a molar mass of approximately 335.44 g/mol. Its structure features a quinazoline ring substituted with an amino group and a naphthalenyl sulfanyl moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with a similar structural framework often exhibit significant anticancer properties. For instance, analogs of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione have shown promise in inhibiting various cancer cell lines by interacting with specific enzymes involved in tumor progression.

2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. Its thione functional group is believed to play a crucial role in this activity, potentially disrupting bacterial cell membranes or metabolic pathways.

3. Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes related to inflammatory processes, making it a candidate for developing anti-inflammatory drugs.

Agricultural Applications

1. Pesticide Development
Given its biological activity, this compound is being explored as a potential pesticide. Its ability to disrupt biochemical processes in pests can lead to effective pest control solutions without harming beneficial insects.

Material Science

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its ability to form stable thin films can enhance the performance of electronic devices.

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds, including this compound, exhibited potent cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents highlighted the antimicrobial properties of this compound against multi-drug resistant bacterial strains, showcasing its potential as an alternative treatment option.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : Quinazolines (two N atoms in a fused benzene-pyrimidine system) differ from pyrazines (two N atoms in a six-membered ring) and pyrimidines (two N atoms at positions 1 and 3). These differences influence electronic properties and hydrogen-bonding capabilities .
  • Synthesis: Microwave-assisted methods (e.g., for 2-aminopyrimidines) improve yields and reduce reaction times compared to traditional reflux methods used for pyrazine-thiones .

Spectroscopic and Crystallographic Comparisons

Table 2: Spectral and Crystallographic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Crystallographic Data
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione Not reported Not reported Not reported
Pyrazine-2(1H)-thione (I) S–H stretch: ~2500 N–H signal: ~11–12 Monoclinic P21/m, Z = 2, V = 252.03 ų
6-(Substituted)pyrimidine-2(1H)-thiones NH₂: 3389–3279 NH₂: 11.88 (s) Not reported
4-Aminoquinazoline-2(1H)-thiones C=O: 1662 (if present) Aromatic H: 7.13–8.26 Not reported

Key Observations :

  • IR Spectroscopy: Free amino groups in pyrimidine-thiones show NH₂ stretches at 3389–3279 cm⁻¹, while pyrazine-thiones exhibit S–H stretches near 2500 cm⁻¹ . The target compound’s thione group would likely show a C=S stretch near 1200–1100 cm⁻¹.
  • ¹H NMR : Aromatic protons in naphthalene-containing compounds (e.g., 10b in ) resonate at δ 7.13–8.26 ppm, overlapping with quinazoline ring protons .
  • Crystallography: Pyrazine-2(1H)-thione crystallizes in a monoclinic system with hydrogen bonds (N–H···N and C–H···S) stabilizing the lattice . The target compound’s naphthalene group may promote π-stacking, altering packing efficiency compared to smaller analogs.

Key Observations :

  • Antioxidant Activity : Pyrimidine-2(1H)-thiones with hydroxylphenyl substituents exhibit radical scavenging, attributed to electron-donating groups enhancing redox activity .
  • Antimicrobial Potential: Compounds with bulky aromatic groups (e.g., naphthalene in 10b) show enhanced antimicrobial activity due to improved lipophilicity and membrane penetration .

Preparation Methods

Example Procedure

Step Reagents & Conditions Outcome
1 Quinazolin-4(3H)-one + N-cyclohexyldithiocarbamate ammonium salt Reflux in chloroform at 60–65 °C for 12 h
2 Evaporation and precipitation in ethanol Isolation of quinazoline-4(1H)-thione as yellow powder
Yield Typically 65–90% High purity confirmed by melting point and NMR

This method is supported by analogous syntheses of quinoxaline-2(1H)-thione derivatives, which share similar chemical behavior and reaction conditions.

Introduction of the Naphthalen-2-yl Sulfanyl Group

The 6-position substitution with the naphthalen-2-yl sulfanyl group is generally achieved via nucleophilic aromatic substitution or coupling reactions involving a halogenated quinazoline intermediate and a naphthalenethiol or its equivalent.

Typical Synthetic Route

Step Reagents & Conditions Description
1 6-Chloroquinazoline-4(1H)-thione intermediate Prepared by chlorination of quinazoline-4(1H)-thione
2 Reaction with naphthalen-2-thiol or sodium naphthalenethiolate Reflux in polar aprotic solvent (e.g., DMF) or ethanol
3 Work-up and purification Isolation of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione

This step forms the C–S bond linking the naphthalene moiety to the quinazoline ring, a key feature of the target compound.

Detailed Reaction Mechanism Insights

  • The thiation step involves nucleophilic attack of sulfur from the thiating reagent on the carbonyl carbon of the quinazolinone, replacing the oxygen with sulfur to form the thione.
  • The substitution at the 6-position proceeds via displacement of a good leaving group (e.g., chlorine) by the thiolate anion derived from naphthalen-2-thiol, forming the sulfanyl linkage.
  • The amino group at the 2-position is typically introduced during the initial quinazoline ring formation or preserved from starting materials.

Representative Data Table of Preparation Parameters

Parameter Conditions Observations Yield (%) Reference
Thiation reagent N-cyclohexyldithiocarbamate ammonium salt Reflux in CHCl3, 12 h 69–90
Temperature 60–65 °C Optimal for thiation and substitution
Solvent for substitution DMF or ethanol Facilitates nucleophilic substitution
Reaction time (substitution) 6–12 h reflux Complete conversion to sulfanyl derivative
Purification Recrystallization from ethanol Yellow crystalline product

Research Findings and Optimization Notes

  • The use of N-cyclohexyldithiocarbamate ammonium salt as a thiating agent offers a convenient and high-yielding route to quinazoline thiones, avoiding harsher reagents like phosphorus pentasulfide.
  • Reaction times and temperatures are critical; prolonged heating beyond 12 hours or temperatures above 65 °C may lead to decomposition or side reactions.
  • The nucleophilic substitution step benefits from polar aprotic solvents to enhance the nucleophilicity of the thiolate and improve yields.
  • Monitoring by thin-layer chromatography (TLC) and characterization by NMR, IR, and elemental analysis are essential to confirm product formation and purity.

Summary Table of Key Synthetic Steps

Step No. Reaction Reagents Conditions Yield (%) Notes
1 Quinazolinone to Quinazoline-4-thione N-cyclohexyldithiocarbamate ammonium salt Reflux CHCl3, 12 h 69–90 Efficient thiation
2 Chlorination at 6-position (if needed) Chlorinating agent (e.g., POCl3) Reflux Moderate Prepares leaving group
3 Nucleophilic substitution with naphthalenethiol Naphthalen-2-thiol, base Reflux DMF or EtOH High Forms sulfanyl linkage
4 Purification Recrystallization Room temp Yellow crystalline solid

Q & A

Q. What role do intermolecular interactions play in stabilizing the crystal lattice?

  • Methodology : Hirshfeld surface analysis (via CrystalExplorer) quantifies contact contributions (e.g., H⋯H, C⋯S). Red regions on dnormd_{\text{norm}} maps highlight contacts shorter than van der Waals radii (e.g., S⋯H interactions at ~2.7 Å). Hydrogen-bonding networks are visualized using Mercury .

Q. How can researchers optimize crystallization conditions to avoid twinning or disorder?

  • Methodology : Slow solvent evaporation (e.g., methanol over 7 days) promotes ordered crystal growth. Twinning is mitigated by adjusting supersaturation levels. Data integration in CrysAlisPro and refinement with TWINABS handle overlapping reflections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.